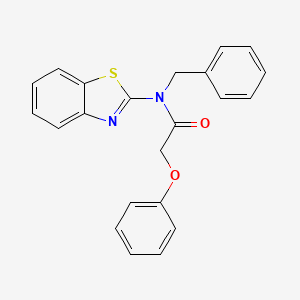

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phénoxyacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .

Biochemical Pathways

The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, resulting in their death .

Pharmacokinetics

The admet calculation showed a favourable pharmacokinetic profile for similar benzothiazole derivatives .

Result of Action

The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis, the bacteria are unable to survive .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide typically involves the reaction of benzo[d]thiazol-2-amine with benzyl bromide and phenoxyacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and catalytic processes are employed to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide stands out due to its unique combination of the benzothiazole and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. This compound exhibits a broader spectrum of activity and higher potency in certain applications compared to its analogs .

Activité Biologique

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a benzyl group and a phenoxyacetamide structure. This unique arrangement suggests the potential for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide exhibits significant biological activities:

-

Antimicrobial Activity :

- Several studies have shown that compounds with similar structures possess antibacterial properties. For instance, derivatives containing the benzothiazole nucleus have demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also exhibit similar activity .

-

Anticancer Activity :

- In vitro studies have evaluated the anticancer potential of related compounds using human lung cancer cell lines (A549, HCC827, NCI-H358). The findings indicate that these compounds can induce cytotoxicity and inhibit proliferation in cancer cells. Specifically, the IC50 values for some derivatives were reported to be as low as 6.26 μM in 2D assays .

The biological effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide may be attributed to its ability to interact with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and anticancer effects .

- DNA Binding : Similar compounds have been observed to bind within the minor groove of DNA, suggesting a mechanism for their anticancer activity through interference with DNA replication and transcription .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while 2D assays showed higher efficacy (IC50 values around 6 μM), the effectiveness was reduced in 3D models, highlighting the importance of the tumor microenvironment in drug testing .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKISROVILKSGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.